molecular formula C13H17N3O B1284231 4-[Di((113C)methyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one CAS No. 60433-90-1

4-[Di((113C)methyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one

Cat. No. B1284231
CAS RN: 60433-90-1
M. Wt: 233.28 g/mol
InChI Key: RMMXTBMQSGEXHJ-SUEIGJEOSA-N
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Description

The compound "4-[Di((113C)methyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one" appears to be a derivative of pyrazole, a class of organic compounds with significant pharmaceutical relevance. Pyrazole derivatives are known for their diverse biological activities and have been the subject of various synthetic efforts to explore their potential applications.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of various amines with pyrazole precursors. For instance, the reaction of 3,5-di-(N,N-dimethylaminomethylene)amino-4-methoxycarbonylpyrazole with different amines leads to the formation of pyrazolo[3,4-d]pyrimidines, which can further react to form N,N-dimethylformamidine derivatives . Similarly, the synthesis of 6-amino-4-[4-(dimethylamino)phenyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with a benzylidenemalononitrile derivative under microwave irradiation . These methods highlight the versatility of pyrazole chemistry in generating a wide array of derivatives through the manipulation of substituents at various positions on the pyrazole ring.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the X-ray crystal structure analysis of the synthesized 6-amino-4-[4-(dimethylamino)phenyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile revealed that the molecules exist as centrosymmetric N—H⋯N hydrogen-bonded dimers . The confirmation of the structure of pyrazole derivatives is crucial for understanding their reactivity and potential biological activity.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, which can be utilized to further modify their structure or to study their reactivity. For instance, the reaction between pyrazole ligands containing aminoalkyl groups and rhodium(I) complexes resulted in the formation of water-soluble pyrazolate rhodium(I) complexes . These reactions demonstrate the ability of pyrazole derivatives to act as ligands and form coordination compounds with transition metals, which can have significant implications in catalysis and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as UV absorption, IR frequencies, and NMR chemical shifts, can be influenced by the nature of the substituents attached to the pyrazole ring. A study of substituted (4E)-4-(benzylideneamino)-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one compounds showed that their spectral data could be correlated with substituent constants, providing insights into the effect of substituents on the properties of these compounds . Additionally, the antimicrobial activities of these compounds were evaluated, indicating their potential as therapeutic agents.

Scientific Research Applications

  • Synthesis and Structural Studies :

    • The compound has been involved in the synthesis of tricyclic linear 4-aryl-7,7-dimethyl-4,7,8,9-tetrahydro-6H-pyrazolo[3,4-b]quinolin-5-ones, with its linear structures confirmed by NMR measurements (Quiroga et al., 1998).
    • It has also been used in the preparation of novel compounds like 4-[(2-hydroxy-4-pentadecylbenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, with structures confirmed by elemental analysis and spectral data (Naganagowda & Petsom, 2012).
  • Corrosion Inhibition Studies :

    • Density functional theory (DFT) has been used to study the potential activity of derivatives of this compound as corrosion inhibitors. This research helps in understanding the inhibition efficiencies and reactive sites of these compounds (Wang et al., 2006).
  • Sensor Development and Analytical Applications :

    • Derivatives of this compound have been synthesized and used as colorimetric sensors for metal ions, exhibiting significant responses to specific ions like Fe(III) and Al(III) (Soufeena & Aravindakshan, 2019).
  • Biological and Medicinal Research :

    • There have been studies on antipyrine derivatives for their antibacterial activities. These studies involve synthesizing new compounds and testing their efficacy against various bacteria (Zhang, 2011).
    • Another study focused on the synthesis of Schiff base analogues of this compound and evaluated their antioxidant and anti-inflammatory activities. This demonstrates its potential in drug discovery and development (Alam, Choi, & Lee, 2012).
  • Material Science and Chemistry :

    • The compound has been used in the synthesis of pyrazolopyrimidinones with potential anticancer and anti-5-lipoxygenase activities, showcasing its versatility in chemical synthesis (Rahmouni et al., 2016).

properties

IUPAC Name

4-[di((113C)methyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11/h5-9H,1-4H3/i2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMXTBMQSGEXHJ-SUEIGJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N([13CH3])[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583896
Record name 4-{Bis[(~13~C)methyl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethyl-13C 2-amino)antipyrine

CAS RN

60433-90-1
Record name 4-{Bis[(~13~C)methyl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60433-90-1
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